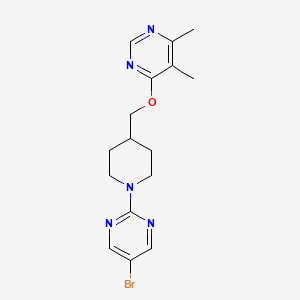

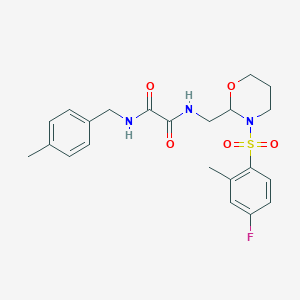

![molecular formula C16H16ClN3O2S B2492749 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride CAS No. 1179373-94-4](/img/structure/B2492749.png)

4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, including 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride, typically involves the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This is followed by various reactions such as bromination, Ullmann coupling, and saponification processes to introduce the benzoic acid moiety and achieve the final compound. Notably, these compounds have been synthesized as potential dual inhibitors of TS and DHFR, showcasing their significance in medicinal chemistry (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[2,3-d]pyrimidine core substituted with methyl groups and an amino benzoic acid moiety. This structure has been found conducive to inhibiting both TS and DHFR enzymes. The structure-activity relationship (SAR) studies highlight the importance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold in achieving potent dual inhibitory activity (Gangjee et al., 2009).

Chemical Reactions and Properties

Compounds within this chemical class undergo various reactions, including nucleophilic substitutions and coupling reactions, crucial for their synthesis. Their reactivity is influenced by the electron-rich thieno[2,3-d]pyrimidine ring and the amino group in the benzoic acid moiety, enabling interactions with target enzymes (ElMarrouni & Heras, 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are pivotal for their pharmacokinetic profile and therapeutic efficacy. While specific data on 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is scarce, related compounds exhibit diverse solubility patterns and melting points, influenced by their molecular structure and substituents (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for the biological activity of these compounds. The presence of the benzoic acid moiety introduces acidic properties, while the amino group and the thieno[2,3-d]pyrimidine core contribute to its nucleophilic character, impacting its interaction with biological targets (Murugavel et al., 2015).

Wissenschaftliche Forschungsanwendungen

Potent Dual Inhibitors

A study conducted by Gangjee et al. (2008) focused on the synthesis of potential dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research utilized a thieno[2,3-d]pyrimidine scaffold, similar to the chemical structure , which demonstrated potent dual inhibitory activities against human TS and DHFR, suggesting significant therapeutic potential in cancer treatment (Gangjee et al., 2008).

Antibacterial and Antifungal Activities

Maddila et al. (2016) explored the synthesis of novel benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities. While the compound of interest isn't directly mentioned, this study highlights the broader utility of pyrimidine derivatives in developing new antimicrobial agents (Maddila et al., 2016).

Comparative Structural and Biological Studies

Zadorozhny et al. (2010) synthesized and compared the properties of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including their biological potential, indicating the importance of structural variations in thieno[2,3-d]pyrimidine derivatives for modulating biological activity (Zadorozhny et al., 2010).

Antimicrobial Activity of Heterocyclic Compounds

Research by Nunna et al. (2014) on the synthesis and antimicrobial evaluation of heterocyclic compounds containing a sulfamido moiety indicates the potential of incorporating pyrimidin-2-yl derivatives for enhancing antimicrobial efficacy, underscoring the adaptability of pyrimidine-based structures in designing new antimicrobial agents (Nunna et al., 2014).

Inhibition of Aldose Reductase

A study focusing on pyrido[1,2-a]pyrimidin-4-one derivatives revealed selective inhibition of aldose reductase, a key enzyme involved in diabetic complications, indicating the utility of pyrimidine derivatives in managing chronic diseases like diabetes (La Motta et al., 2007).

Eigenschaften

IUPAC Name |

4-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.ClH/c1-8-9(2)22-15-13(8)14(17-10(3)18-15)19-12-6-4-11(5-7-12)16(20)21;/h4-7H,1-3H3,(H,20,21)(H,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGGPYOQPABCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)NC3=CC=C(C=C3)C(=O)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

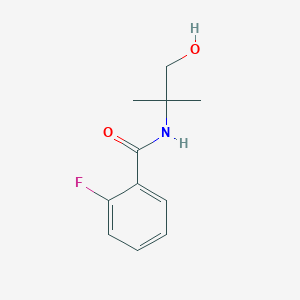

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

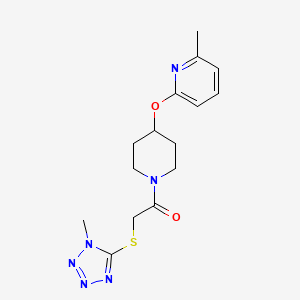

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)